molecular formula C7H7Cl2NO B8238074 2,4-Dichloro-6-ethoxypyridine

2,4-Dichloro-6-ethoxypyridine

Cat. No.: B8238074
M. Wt: 192.04 g/mol
InChI Key: MXYZMDGUIMUWIV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethoxypyridine is a tri-substituted pyridine derivative characterized by chlorine atoms at the 2- and 4-positions and an ethoxy group at the 6-position. Substituted pyridines are pivotal in pharmaceutical and agrochemical industries due to their reactivity and ability to act as intermediates in synthesis. The ethoxy and chloro substituents in this compound suggest distinct electronic and steric effects, influencing its solubility, stability, and reactivity compared to simpler pyridine derivatives.

Properties

IUPAC Name

2,4-dichloro-6-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-7-4-5(8)3-6(9)10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYZMDGUIMUWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Ring System Differences : Pyrimidine analogs (e.g., 2-Ethoxy-4,6-dichloropyrimidine) exhibit higher similarity scores (0.94) due to analogous substituent positions, but the pyrimidine ring’s dual nitrogen atoms significantly alter electronic properties and hydrogen-bonding capacity .
  • Biological Relevance : Penclomedine, a heavily substituted pyridine, demonstrates antitumor activity, suggesting that chloro and alkoxy substituents in pyridines may enhance bioactivity .

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